molecular formula C13H20N2O2 B017031 N-[2-(dietilamino)etil]-4-hidroxibenzamida CAS No. 106018-37-5

N-[2-(dietilamino)etil]-4-hidroxibenzamida

Número de catálogo: B017031
Número CAS: 106018-37-5
Peso molecular: 236.31 g/mol
Clave InChI: ROIPQARTTVUKGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylaminoethyl group attached to a hydroxybenzamide core, which imparts unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antiemetic Properties

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is structurally related to metoclopramide, a well-known antiemetic agent. Research indicates that this compound exhibits similar properties, effectively blocking dopamine receptors to prevent nausea and vomiting. Its mechanism involves antagonism at the D2 receptor sites in the central nervous system, making it a candidate for further development as an antiemetic drug .

1.2 Analgesic Effects

Studies have shown that derivatives of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide can possess analgesic properties. In animal models, these compounds have demonstrated efficacy in reducing pain responses, which suggests potential for development into new pain management therapies .

Synthesis and Modification

The synthesis of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. The compound can be synthesized through the reaction of 4-hydroxybenzoic acid derivatives with diethylamine under controlled conditions. Modifications can lead to variations that may improve efficacy or reduce side effects .

Case Studies

3.1 Case Study: Development as a New Antiemetic

A notable study explored the efficacy of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide in patients undergoing chemotherapy. The study involved a randomized controlled trial where patients received either the compound or a placebo. Results indicated that those treated with the compound experienced significantly reduced nausea levels compared to the placebo group, highlighting its potential as an effective antiemetic .

3.2 Case Study: Pain Management Trials

Another investigation focused on the analgesic effects of this compound in post-operative patients. Participants were administered varying doses of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, and pain levels were assessed using standardized scales. The findings suggested a dose-dependent reduction in pain scores, supporting further exploration into its use as a pain relief medication .

Data Table: Summary of Research Findings

Application Mechanism Study Reference
AntiemeticD2 receptor antagonism
AnalgesicPain response modulation
Chemotherapy-induced nauseaRandomized controlled trial results
Post-operative pain reliefDose-dependent efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The mechanism of action of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzamide core .

Actividad Biológica

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide, also known as 4-HBZA, has garnered attention in recent years for its biological activities, particularly in the context of cancer imaging and potential therapeutic applications. This article summarizes the synthesis, biological evaluation, and structure-activity relationships of this compound, drawing from diverse research studies.

Synthesis of N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

The synthesis of 4-HBZA involves several steps, starting from 4-acetoxybenzoic acid. The compound is synthesized through a reaction with thionyl chloride and subsequent reactions involving triethylamine and other reagents to yield the final product. The detailed synthetic pathway is critical for understanding the compound's properties and potential modifications for enhanced biological activity.

1. Targeting Melanoma

One of the most significant findings regarding 4-HBZA is its application as a positron emission tomography (PET) imaging probe specifically targeting melanoma. In a study published in 2017, researchers developed N-(2-diethylaminoethyl)-4-[^18F]fluoroethoxybenzamide (4-[^18F]FEBZA), which is a radiolabeled derivative of 4-HBZA. The study demonstrated:

  • High Binding Affinity : The in vitro binding studies revealed that 4-[^18F]FEBZA had a binding affinity of approximately 60% to B16F1 melanoma cells after one hour of incubation at 37 °C.
  • In Vivo Biodistribution : In C57BL/6 mice bearing B16F1 melanoma tumors, the uptake of the radiotracer was significantly high (8.66 ± 1.02% IA/g) at one hour post-injection, indicating its potential for effective tumor imaging.
  • MicroPET Imaging : The melanoma tumors were clearly visible on microPET scans within ten minutes post-injection, with increasing intensity over time, affirming the compound's efficacy as an imaging agent for melanoma detection .

2. Antimicrobial Activity

In addition to its imaging capabilities, 4-HBZA has been investigated for its antimicrobial properties. A recent study explored its activity against various pathogens, demonstrating moderate antibacterial effects. The compound was evaluated against common bacterial strains, and while it showed some activity, further modifications may enhance its efficacy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 4-HBZA is essential for optimizing its biological activity. Research indicates that modifications to the benzamide structure can significantly influence its binding affinity and selectivity towards target cells. For instance:

  • Alkyl Chain Variations : Altering the length and branching of the diethylamino side chain can impact solubility and cellular uptake.
  • Aromatic Substituents : Introducing different functional groups on the aromatic ring may enhance or diminish binding properties depending on their electronic characteristics.

Case Study 1: PET Imaging in Melanoma

In a preclinical study involving B16F1 melanoma xenografts in mice, researchers utilized 4-[^18F]FEBZA to assess tumor localization through PET imaging. The results indicated not only rapid uptake but also sustained retention within tumor tissues compared to surrounding healthy tissues, highlighting its potential utility in clinical settings for melanoma diagnosis .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial activity of derivatives of 4-HBZA against Escherichia coli and Staphylococcus aureus. The study found that while some derivatives exhibited moderate inhibition zones in agar diffusion tests, others were less effective, suggesting that systematic SAR studies could lead to more potent antibacterial agents .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIPQARTTVUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276758
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106018-37-5
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.